![molecular formula C24H18ClN3O B2465146 (Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile CAS No. 478248-61-2](/img/structure/B2465146.png)

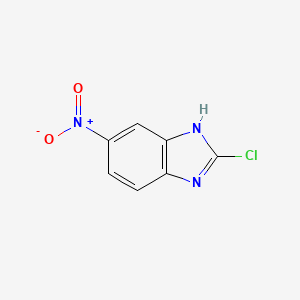

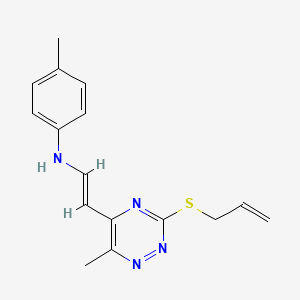

(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is also known as ZM447439 . It is an aurora inhibitor , which means it inhibits the function of aurora kinases, a type of protein kinase. It has been studied for its antiproliferative and proapoptotic effects .

Molecular Structure Analysis

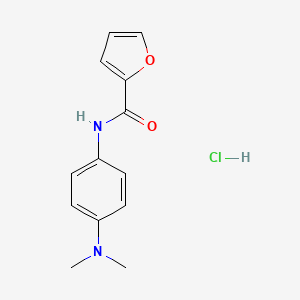

The molecular formula of the compound is C29H31N5O4 . The structure includes a methoxy group, a chlorophenyl group, an imidazopyridine group, and a propenenitrile group .Physical And Chemical Properties Analysis

The molar mass of the compound is 513.598 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications

Photochromic Systems and Imidazo[1,2-a]pyridine Rings

One significant application of compounds similar to (Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile is in the development of photochromic systems. Diarylethene derivatives with imidazo[1,2-a]pyridine rings, like the one described, have been studied for their reversible ring-closure reactions upon photoirradiation. These reactions are crucial for creating materials that change color or transparency in response to light, with potential applications in optical data storage and photo-switchable devices (Nakayama, Hayashi, & Irie, 1991).

Crystal Structure and Surface Analysis

The analysis of crystal structures and Hirshfeld surface analyses of imidazo[1,2-a]pyridine derivatives provides valuable insights into the molecular arrangements and intermolecular interactions in these compounds. This information is fundamental for understanding the material properties and designing new molecules with desired characteristics (Dhanalakshmi et al., 2018).

Organic Synthesis and Medicinal Applications

These compounds are also studied in the context of organic synthesis, where they serve as crucial intermediates or final products for potential medicinal applications. The synthesis of novel compounds involving imidazo[1,2-a]pyridine rings can lead to new classes of drugs or biological agents (Khalifa et al., 2019).

Mechanism of Action

properties

IUPAC Name |

(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3O/c1-16-10-11-28-22(14-19(15-26)18-4-3-5-21(13-18)29-2)24(27-23(28)12-16)17-6-8-20(25)9-7-17/h3-14H,1-2H3/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJZXRPLUYXQKR-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C=C(C#N)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=NC(=C(N2C=C1)/C=C(\C#N)/C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

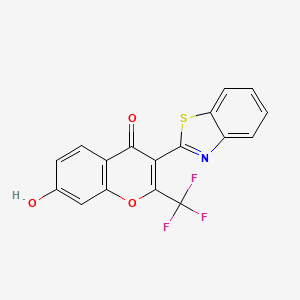

![methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2465071.png)

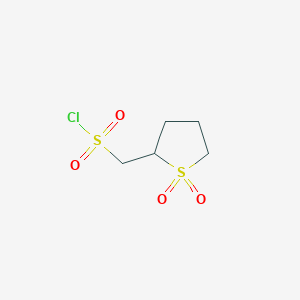

![N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea](/img/no-structure.png)

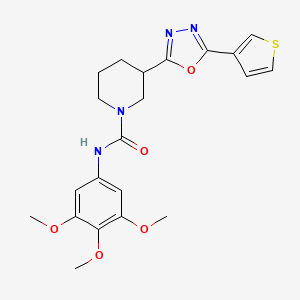

![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2465079.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2465082.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2465086.png)